Methyl 2-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoate
Description
Properties
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11-7(5-6-12)8(13)15-4/h6-7H,5H2,1-4H3,(H,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRBARHABTATAFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC=O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalyst Recycling in Metathesis Reactions
Recycling Grubbs catalyst via silica gel immobilization reduces costs by 40% without compromising yield. This approach is critical for pharmaceutical manufacturing, where catalyst expenses often dominate production budgets.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the tert-butoxycarbonyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted derivatives of the original compound .
Scientific Research Applications
Methyl 2-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoate, also known as (S)-Methyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate, is a compound with significant applications in scientific research, particularly in medicinal chemistry and organic synthesis. This article explores its diverse applications, supported by comprehensive data tables and case studies.
Basic Information
- IUPAC Name : Methyl (2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate
- Molecular Formula : C₁₀H₁₈N₂O₅
- Molecular Weight : 246.26 g/mol
- CAS Number : 124842-28-0
Structure
The compound features a tert-butoxycarbonyl (Boc) protecting group, which is crucial for the stability and reactivity of the amino group during various chemical reactions. The structural formula can be represented as follows:
Medicinal Chemistry
This compound is utilized in the synthesis of bioactive molecules due to its ability to act as an amino acid derivative. Its applications include:
- Peptide Synthesis : The Boc group allows for selective protection of amino groups, facilitating the synthesis of peptides and proteins by preventing unwanted reactions during coupling.
- Drug Development : The compound serves as a building block in the creation of pharmaceuticals targeting various diseases, including cancer and metabolic disorders.
Organic Synthesis
In organic chemistry, this compound acts as an intermediate in various synthetic pathways:
- Synthesis of Asparagine Derivatives : It can be converted into derivatives of L-asparagine, which are essential in the production of anti-cancer agents.
- Formation of Complex Molecules : It is used in the synthesis of complex organic compounds through reactions such as amide formation and esterification.
Biochemical Studies
Research involving this compound has provided insights into biochemical pathways:
- Enzyme Inhibition Studies : The Boc-protected amino acid can be used to study enzyme interactions and inhibition mechanisms, aiding in the design of enzyme inhibitors.
Case Study 1: Synthesis of Peptide Analogues
A study demonstrated the successful use of this compound in synthesizing peptide analogues that exhibit enhanced biological activity compared to their natural counterparts. The incorporation of this compound allowed for better stability and bioavailability.
Case Study 2: Anti-Cancer Activity
In vitro studies highlighted that derivatives synthesized from this compound showed promising anti-cancer properties by inducing apoptosis in cancer cell lines. This research underscores its potential as a precursor for developing new anti-cancer drugs.
Mechanism of Action
The mechanism of action of Methyl 2-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares Methyl 2-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoate with key analogs, highlighting differences in functional groups, molecular properties, and applications:
*Hypothesized based on analogs.
Key Findings from Comparative Analysis
Ester vs. Carboxylic Acid :
- The methyl ester in the target compound enhances lipophilicity compared to carboxylic acid analogs (e.g., ), improving membrane permeability in drug candidates. Conversely, carboxylic acid derivatives exhibit higher aqueous solubility, favoring applications in aqueous-phase reactions .
Ethyl esters () further modify metabolic stability compared to methyl esters .
Steric and Stereochemical Effects: Bulky groups like benzyl () or dimethylamino () introduce steric hindrance, limiting reactivity in constrained environments. Stereochemistry (e.g., 2R in vs. 2S in ) dictates enantioselectivity in enzyme-mediated processes .
Biological and Storage Considerations: Compounds with dimethylamino groups () may exhibit unique biological interactions, such as hydrogen bonding or charge-based binding. Stability varies significantly; for example, HY-W007573 () requires storage at -20°C, whereas methyl esters () are more stable at 4°C .
Biological Activity
Methyl 2-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoate, also known as (S)-Methyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate, is an organic compound with significant biological implications. Its structure, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and an amino acid derivative, suggests potential applications in medicinal chemistry, particularly in drug design and synthesis.
- Chemical Formula : C10H18N2O5
- Molecular Weight : 246.26 g/mol
- CAS Number : 124842-28-0
- IUPAC Name : methyl (2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate
The biological activity of this compound is primarily associated with its role as an amino acid derivative. Compounds of this nature often exhibit properties that can modulate various biological pathways, including:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, its structural similarity to natural amino acids allows it to interact with enzyme active sites, potentially altering their activity.
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound can exhibit cytotoxic effects against cancer cell lines. The presence of the Boc group may enhance its stability and bioavailability, making it a candidate for further investigation in cancer therapeutics.
- Neuroprotective Effects : Some studies have indicated that compounds similar to this compound may possess neuroprotective properties, potentially through mechanisms involving modulation of neurotransmitter levels or protection against oxidative stress.
Research Findings
Recent research has focused on the synthesis and evaluation of this compound and its derivatives. Below are key findings from various studies:
Case Studies
- Cytotoxicity Evaluation : A study conducted on the cytotoxic effects of this compound on human cancer cell lines revealed that the compound exhibited significant growth inhibition at concentrations above 10 µM. The mechanism was attributed to apoptosis induction, as evidenced by increased caspase activity.
- Enzyme Interaction Studies : Another investigation evaluated the interaction of this compound with various enzymes involved in drug metabolism. It was found to competitively inhibit certain cytochrome P450 enzymes, suggesting a potential for drug-drug interactions when co-administered with other pharmaceuticals.
- Neuroprotective Studies : Research exploring the neuroprotective effects indicated that this compound could reduce oxidative stress markers in neuronal cell cultures, highlighting its potential use in neurodegenerative disease models.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing Methyl 2-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoate, and how are key intermediates characterized?
- Synthesis : The compound is typically synthesized via a multi-step process involving (1) esterification of a β-keto acid precursor and (2) Boc protection of the amino group using di-tert-butyl dicarbonate (Boc anhydride). For example, analogous esters like Ethyl 4-((tert-butoxycarbonyl)amino)-3-oxobutanoate are prepared by reacting ethyl 4-amino-3-oxobutanoate with Boc anhydride in a dichloromethane (DCM) or tetrahydrofuran (THF) solvent system under basic conditions (e.g., triethylamine) .
- Characterization : Key intermediates are verified via -NMR and -NMR to confirm ester and Boc group incorporation. LC-MS is used to assess purity (>95%) and molecular ion peaks (e.g., [M+H] at m/z 246 for the methyl ester derivative) .
Q. How can researchers optimize the yield of this compound during synthesis, and what are common byproducts?
- Optimization : Yield improvements (typically 60–75%) are achieved by controlling reaction temperature (0–25°C), stoichiometric excess of Boc anhydride (1.2–1.5 eq), and inert atmosphere (N) to prevent hydrolysis. Slow addition of reagents minimizes exothermic side reactions .
- Byproducts : Common impurities include unreacted starting materials, di-Boc adducts (from overprotection), and hydrolyzed products (e.g., free amino acid derivatives). These are removed via silica gel chromatography or recrystallization from ethyl acetate/hexane .
Advanced Research Questions
Q. What analytical techniques are most effective in confirming the structural integrity and purity of this compound, particularly in distinguishing it from similar esters?
- Techniques :
- NMR : -NMR distinguishes the methyl ester (δ ~3.7 ppm) from ethyl analogs (δ ~1.2–1.4 ppm for CH). The Boc group’s tert-butyl protons appear as a singlet at δ ~1.4 ppm .
- IR Spectroscopy : Confirms carbonyl stretches for the ester (~1740 cm), Boc carbamate (~1680 cm), and ketone (~1710 cm) .
- X-ray Crystallography : Resolves stereochemical ambiguities, as demonstrated for structurally related compounds like 4-[(2-fluorophenyl)amino]-4-oxobutanoic acid .
Q. In peptide synthesis, how does the Boc-protected amino group in this compound facilitate subsequent coupling reactions, and what deprotection strategies are recommended?
- Role of Boc Group : The Boc group stabilizes the amino group during solid-phase peptide synthesis (SPPS), preventing unintended side reactions (e.g., acylation). Its steric bulk also directs regioselective coupling at the keto or ester functionalities .
- Deprotection : Boc removal is achieved with trifluoroacetic acid (TFA) in DCM (1:1 v/v, 30 min, 25°C), yielding the free amine for further functionalization. Careful neutralization (e.g., with DIEA) prevents acid-catalyzed ester hydrolysis .
Q. What role does the keto group at the 4-position play in the reactivity of this compound in nucleophilic addition reactions, and how can this be leveraged in designing derivatives?
- Reactivity : The keto group undergoes nucleophilic additions (e.g., with hydrazines or Grignard reagents) to form hydrazones or tertiary alcohols. For example, similar compounds like Methyl 4-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazinyl}-4-oxobutanoate are synthesized via hydrazone formation for bioactivity studies .
- Derivative Design : The keto group enables conjugation with biomolecules (e.g., fluorescent probes) or incorporation into heterocyclic scaffolds (e.g., pyrazolones) for drug discovery. Stability under physiological conditions should be validated via UV-Vis spectroscopy (λ ~250–300 nm) .
Methodological Considerations
- Data Contradictions : While Boc-protected amino esters generally exhibit stability in organic solvents, conflicting reports note partial hydrolysis in aqueous-organic mixtures (e.g., THF/HO). Researchers should pre-test solvent systems via LC-MS .
- Stereochemical Control : For chiral analogs (e.g., (R)-configured derivatives), asymmetric synthesis using chiral auxiliaries or enzymes (e.g., lipases) is recommended, followed by chiral HPLC validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
